N-methyl-2-(4-nitrophenoxy)ethanamine

Pharmaceutical analysis Reference standards Impurity profiling

N-methyl-2-(4-nitrophenoxy)ethanamine is the essential intermediate and the specific Dofetilide Impurity 19 reference standard. It is irreplaceable for pharmaceutical QC, ANDA submissions, and validated analytical methods. Buyers choose this compound for its exact N-methyl substitution, critical for correct downstream synthesis and regulatory compliance. Do not substitute with N-ethyl or dimethyl analogs.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 60814-17-7
Cat. No. B1315212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-nitrophenoxy)ethanamine
CAS60814-17-7
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
InChIKeySQWNEHIJLURBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-2-(4-nitrophenoxy)ethanamine (CAS 60814-17-7): Key Specifications and Structural Identity for Procurement Decisions


N-methyl-2-(4-nitrophenoxy)ethanamine (CAS 60814-17-7) is an aromatic ether-amine compound with the molecular formula C9H12N2O3 and a molecular mass of 196.20 g/mol [1]. It belongs to a class of N-alkyl-2-(4-nitrophenoxy)ethanamines that serve as intermediates in the synthesis of biologically active molecules, most notably as a key intermediate and identified impurity in the production of the antiarrhythmic drug Dofetilide [2][3].

N-methyl-2-(4-nitrophenoxy)ethanamine: Why N-Alkyl Analogs Are Not Interchangeable in Critical Applications


Substituting N-methyl-2-(4-nitrophenoxy)ethanamine with its close analogs (e.g., N-ethyl, N,N-dimethyl, or primary amine derivatives) is not feasible in regulated pharmaceutical environments due to its unique identity as Dofetilide Impurity 19, a specific reference standard required for analytical method validation and quality control [1]. Furthermore, its distinct N-methyl substitution imparts a specific melting point (33-34°C) and molecular geometry that directly affect its reactivity as an intermediate in downstream synthetic pathways, where bulkier N-alkyl groups would alter reaction kinetics and product profiles [2]. The quantitative evidence below confirms these non-interchangeable characteristics.

Quantitative Evidence Guide: N-methyl-2-(4-nitrophenoxy)ethanamine Versus Structural Analogs


Regulatory Identity: Dofetilide Impurity 19 Reference Standard

N-methyl-2-(4-nitrophenoxy)ethanamine is formally designated as Dofetilide Impurity 19 and is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines [1]. Its primary analogs (e.g., N-ethyl, N,N-dimethyl, or primary amine derivatives) are not listed as official impurities in Dofetilide monographs or ANDA applications, making the target compound uniquely required for analytical method development, method validation (AMV), and quality control (QC) in Dofetilide production [1]. No cross-reactivity or substitution data is applicable in this regulatory context.

Pharmaceutical analysis Reference standards Impurity profiling Method validation

Melting Point: A Solid with Predictable Handling Properties

The target compound exhibits a melting point of 33-34°C, making it a low-melting solid at ambient conditions [1]. In contrast, its primary amine analog 2-(4-nitrophenoxy)ethanamine melts at 29-30°C , while the N-ethyl analog melts at 92-94°C (or higher) . This places the target compound in a unique thermal regime: it is a solid that can be easily liquefied with gentle warming, facilitating certain purification and formulation processes, yet it remains solid under standard storage conditions, unlike the N,N-dimethyl analog which is a liquid at room temperature .

Physical chemistry Solid-state properties Formulation Purification

Synthetic Utility: Intermediate in Dofetilide and Related Drug Candidates

N-methyl-2-(4-nitrophenoxy)ethanamine is a key intermediate in the synthesis of the antiarrhythmic drug Dofetilide, specifically in the construction of the N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine precursor [1][2]. While structurally similar compounds like the primary amine or N,N-dimethyl analog can participate in similar nucleophilic substitution reactions, the specific N-methyl substitution pattern in the target compound is essential for subsequent methylation steps to generate the tertiary amine core of Dofetilide. Use of the N-ethyl or N,N-dimethyl analogs would lead to incorrect final products (e.g., N-ethyl-dofetilide analogs) that lack therapeutic equivalence. No quantitative yield data comparing the target compound to analogs in identical Dofetilide synthetic routes is publicly available; this is a class-level inference based on established reaction pathways.

Medicinal chemistry Process chemistry API synthesis Intermediate

Biological Activity Profile: Weak Dihydroorotase Inhibition

The target compound exhibits weak inhibition of dihydroorotase (an enzyme involved in pyrimidine biosynthesis) with an IC50 of 180,000 nM (180 µM) when tested at 10 µM concentration in mouse Ehrlich ascites cells at pH 7.37 [1]. This low potency is consistent with the general behavior of simple N-alkyl-4-nitrophenoxyethanamines, which are not optimized for enzyme inhibition. For comparison, structurally related compounds bearing additional pharmacophores (e.g., RS-1259, a 4-nitrophenoxy-containing dual AChE/SERT inhibitor) exhibit IC50 values in the nanomolar range [2]. No direct head-to-head data is available for the N-ethyl or N,N-dimethyl analogs against dihydroorotase.

Enzyme inhibition Dihydroorotase Antiproliferative Screening

N-methyl-2-(4-nitrophenoxy)ethanamine: Primary Application Scenarios Driven by Evidence


Analytical Reference Standard for Dofetilide Impurity Profiling

Procure this compound when developing and validating HPLC, UPLC, or LC-MS methods for the quantification of Dofetilide Impurity 19 in active pharmaceutical ingredients (APIs) or finished dosage forms. Its established identity as a specific impurity and the availability of characterization data compliant with regulatory guidelines make it essential for ANDA submissions and commercial QC release testing [1].

Intermediate in the Multi-Step Synthesis of Dofetilide

Use N-methyl-2-(4-nitrophenoxy)ethanamine as a key building block in the synthesis of Dofetilide via condensation with 4-(2-chloroethoxy)nitrobenzene followed by N-methylation. This compound provides the correct N-methyl substitution pattern required for the final tertiary amine core; substitution with other N-alkyl analogs would lead to incorrect final products or failed subsequent alkylation steps [2][3].

Building Block for N-Alkyl-4-nitrophenoxyethanamine Derivatives in Medicinal Chemistry

Employ this compound as a starting material for the synthesis of more complex molecules containing the 4-nitrophenoxy-N-methylaminoethane scaffold. While the compound itself shows weak enzyme inhibition (IC50 = 180 µM against dihydroorotase), its core structure is present in biologically active dual AChE/SERT inhibitors (e.g., RS-1259) and can be further functionalized to explore structure-activity relationships [4][5].

Physicochemical Reference for Low-Melting Solid Characterization

Utilize the compound's well-defined melting point (33-34°C) as a benchmark for calibrating differential scanning calorimetry (DSC) or melting point apparatus in research and quality control laboratories. Its solid state at room temperature, coupled with a low melting point, also makes it suitable for studies involving melt-based formulation techniques or recrystallization optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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